molecular formula C21H30N6O2 B2388100 6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887672-04-0

6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2388100
CAS No.: 887672-04-0
M. Wt: 398.511
InChI Key: FZRFHNKNBGOIDQ-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H30N6O2 and its molecular weight is 398.511. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Mesoionic Purinone Analogs Synthesis : Mesoionic compounds related to purinone analogs were synthesized from 4-amino-l-methylpyrimidin-6-ones. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, demonstrating the chemical reactivity and potential utility of mesoionic compounds in medicinal chemistry and drug design (Coburn & Taylor, 1982).

Antioxidant Evaluation of Pyrazolopyridine Derivatives : The synthesis of imidazolopyrazole derivatives explored their potential antioxidant properties. This study highlights the importance of imidazole derivatives in developing new antioxidant agents, which can contribute to therapeutic strategies against oxidative stress-related diseases (Gouda, 2012).

Biological Activities and Applications

Antiasthmatic Activity of Xanthene Derivatives : A series of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives were synthesized and screened for vasodilator activity, demonstrating potential anti-asthmatic effects. This study showcases the therapeutic potential of purine derivatives in the development of new anti-asthmatic agents (Bhatia et al., 2016).

Anticancer Activity of Piperazine-2,6-dione Derivatives : The synthesis and evaluation of piperazine-2,6-dione and its derivatives revealed significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This research contributes to the ongoing search for novel anticancer agents (Kumar et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound, also known as 8-Cyclopentyltheophylline (8-CPT, CPX), is the adenosine receptors , with some selectivity for the A1 receptor subtype . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer and signal transduction.

Mode of Action

8-CPT acts as a potent and selective antagonist for the adenosine receptors . It binds to these receptors, blocking their action and thereby inhibiting the effects of adenosine. It has some selectivity for the A1 receptor subtype, which means it has a higher affinity for this subtype compared to others .

Biochemical Pathways

The antagonistic action of 8-CPT on adenosine receptors affects various biochemical pathways. Adenosine receptors are involved in a wide range of physiological processes, including inflammation, neurotransmission, and smooth muscle contraction. By blocking these receptors, 8-CPT can influence these processes .

Result of Action

The antagonistic action of 8-CPT on adenosine receptors results in a variety of cellular effects. For instance, it has stimulant effects in animals, with slightly higher potency than caffeine . This suggests that it may increase alertness and reduce fatigue.

Biochemical Analysis

Biochemical Properties

This compound plays a significant role in biochemical reactions. It interacts with adenosine receptors, particularly the A1 subtype . The nature of these interactions is antagonistic, meaning it blocks the action of adenosine on its receptors .

Cellular Effects

The compound influences cell function by blocking the action of adenosine, a neurotransmitter that affects processes such as heart rate and sleep. By inhibiting adenosine receptors, it can alter cell signaling pathways and potentially influence gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Cyclopentyl-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione exerts its effects through binding interactions with adenosine receptors. This binding inhibits the action of adenosine, leading to changes in cell signaling and potentially gene expression .

Properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-15-14-26-17-18(22-20(26)27(15)16-8-4-5-9-16)23(2)21(29)25(19(17)28)13-12-24-10-6-3-7-11-24/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRFHNKNBGOIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCN5CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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